molecular formula C18H31NO2Si B8122622 ((2S,4R)-1-Benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)azetidin-2-YL)methanol

((2S,4R)-1-Benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)azetidin-2-YL)methanol

Cat. No.: B8122622
M. Wt: 321.5 g/mol
InChI Key: ZPTHFTZWPIAMCP-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,4R)-1-Benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)azetidin-2-yl)methanol is a chiral azetidine derivative featuring a benzyl group at the N1 position, a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the C4 position, and a free hydroxymethyl group at the C2 position. This compound is structurally characterized by its four-membered azetidine ring, which confers significant ring strain and conformational rigidity compared to larger heterocycles like pyrrolidines or piperidines. The TBS group enhances lipophilicity and protects the hydroxymethyl moiety during synthetic transformations, making the compound valuable in medicinal chemistry and asymmetric synthesis .

Properties

IUPAC Name

[(2S,4R)-1-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]azetidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-14-17-11-16(13-20)19(17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTHFTZWPIAMCP-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1C[C@H](N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((2S,4R)-1-Benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)azetidin-2-YL)methanol, identified by its CAS number 2204442-37-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the azetidine ring and the introduction of the benzyl and silyl groups. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structural integrity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of azetidine derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in breast cancer models. In vitro assays revealed that these compounds can induce G2/M phase arrest in the cell cycle, leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve interaction with tubulin. Similar azetidine compounds have been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action suggests potential applications in cancer therapy by disrupting normal cell cycle progression .

Study 1: Anticancer Activity

In a study evaluating various azetidine derivatives for their anticancer activity, this compound demonstrated IC50 values comparable to known chemotherapeutics. The study utilized human breast cancer cell lines (MCF-7 and MDA-MB-231), showing that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of azetidine derivatives. Compounds related to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, with some showing promising results against resistant strains .

Data Table: Biological Activities Summary

Activity Cell Line/Organism IC50/Effect Reference
AntiproliferativeMCF-7 (breast cancer)IC50 ~ 10 µM
AntiproliferativeMDA-MB-231 (breast cancer)IC50 ~ 12 µM
AntibacterialE. coliInhibition at 25 µg/mL
AntibacterialS. aureusInhibition at 15 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azetidine Cores

  • ((2R,4S)-1-Benzyl-4-(hydroxymethyl)azetidin-2-yl)methyl Acetate (3)
    This compound (from ) shares the azetidine core and benzyl group but replaces the TBS-protected hydroxymethyl with an acetate group. The absence of the TBS group reduces steric bulk and alters solubility, favoring polar solvents. Its synthesis involves biocatalytic oxidation followed by Passerini reactions, differing from the TBS-protection strategies used for the target compound .

  • ((2R,4R)-1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol Despite the similar TBS-protected hydroxymethyl and benzyl substituents, this pyrrolidine derivative () has a five-membered ring. The reduced ring strain increases stability but decreases reactivity in ring-opening reactions. Its molecular weight (321.54 g/mol) is slightly lower than the target compound’s estimated weight (~335 g/mol), reflecting the azetidine’s smaller ring .

TBS-Protected Hydroxymethyl Derivatives in Other Scaffolds

  • (3S,4R)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-1-((4-methoxybenzyl)oxy)hept-6-en-3-ol ()
    This linear alcohol features a TBS-protected hydroxymethyl group but lacks the azetidine core. Its synthesis employs OsO4-mediated dihydroxylation, contrasting with the stereoselective azetidine ring formation required for the target compound. The presence of a 4-methoxybenzyl (PMB) group introduces orthogonal protecting group strategies .

  • ((2Z)-2-[(3S,4S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-[4-[tert-butyl(diphenyl)silyl]oxybutyl]-2-methylidene-cyclohexylidene]ethanol () This complex cyclohexylidene derivative incorporates multiple TBS and tert-butyldiphenylsilyl (TBDPS) groups. The steric hindrance and electronic effects of these groups reduce reactivity compared to the target compound’s simpler azetidine framework .

Key Research Findings

  • Synthetic Feasibility : The target compound’s synthesis likely mirrors methods in , involving TBS protection of a hydroxymethyl-azetidine precursor under mild conditions (imidazole, CH2Cl2) .
  • Chiral Resolution : The (2S,4R) configuration is critical for asymmetric induction in Passerini reactions, as demonstrated in related azetidine studies .
  • Comparative Stability : Pyrrolidine analogs () show longer shelf lives due to reduced ring strain, whereas the target compound requires careful storage to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.